5-(azepan-1-ylsulfonyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridin-2(1H)-one
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Description
5-(azepan-1-ylsulfonyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications
5-HT6 Receptor Antagonists with Cognitive and Antidepressant Properties
Compounds structurally related to the query molecule have been studied for their potential as 5-HT6 receptor antagonists. One study discovered potent and selective 5-HT6 receptor ligands with pro-cognitive and antidepressant-like properties, evaluated through in vivo tests like the novel object recognition (NOR) and forced swim (FST) tests in rats (Zajdel et al., 2016). These compounds showed distinct advantages over comparators in memory deficit reversal and exhibited antidepressant-like effects at significantly lower doses.
Anticonvulsive and Psychotropic Properties
Another line of research has synthesized new chemical entities (NCE) with notable anticonvulsant activity, surpassing that of commercial drugs like ethosuximide. Some derivatives also exhibited sedative effects, which were not present in the comparator drug (Sirakanyan et al., 2016). These findings highlight the therapeutic potential of structurally related compounds in managing convulsive disorders and their psychotropic effects.
Synthetic Applications in Medicinal Chemistry
The research also delves into synthetic methodologies for creating derivatives of related chemical structures, which are crucial in developing new therapeutic agents. For instance, studies have explored the synthesis of tetrahydroquinoline derivatives, revealing their significance in medicinal chemistry as building blocks for potential drug development (Varma et al., 2010). These synthetic routes offer a pathway to create novel compounds with potential biological activities.
properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c26-21-12-11-19(30(28,29)24-13-5-1-2-6-14-24)16-23(21)17-22(27)25-15-7-9-18-8-3-4-10-20(18)25/h3-4,8,10-12,16H,1-2,5-7,9,13-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDXTZWSJRWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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